3-hydrazinyl-2,5-dimethylPyrazine
Description
3-Ethyl-2,5-dimethylpyrazine (EDMP) is a heterocyclic aromatic compound with a pyrazine backbone substituted with ethyl and methyl groups. It is a key flavor compound formed during Maillard reactions, particularly in thermally processed foods such as roasted meats, baked potatoes, and roasted green tea . EDMP is synthesized enzymatically from L-threonine via bacterial operons involving L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, achieving yields up to 20.2% under optimized conditions . Its almond-like aroma and low odor threshold make it critical in food flavoring, while its structural analogs exhibit diverse biological roles, including pheromone activity in ants and defensive secretions in insects .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(3,6-dimethylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-4-3-8-5(2)6(9-4)10-7/h3H,7H2,1-2H3,(H,9,10) |
InChI Key |
JIYZRGBJTOMYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)NN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key pyrazine derivatives, their synthesis pathways, natural sources, and applications:
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